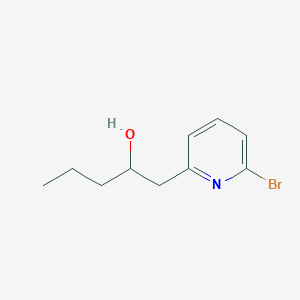

1-(6-Bromopyridin-2-yl)pentan-2-ol

Description

1-(6-Bromopyridin-2-yl)pentan-2-ol is a brominated pyridine derivative featuring a pentan-2-ol substituent at the pyridine ring’s 2-position. The 6-bromopyridin-2-yl moiety is a common pharmacophore in medicinal chemistry, often utilized for halogen bonding and electronic effects in drug design .

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

1-(6-bromopyridin-2-yl)pentan-2-ol |

InChI |

InChI=1S/C10H14BrNO/c1-2-4-9(13)7-8-5-3-6-10(11)12-8/h3,5-6,9,13H,2,4,7H2,1H3 |

InChI Key |

UBUASBYCYMBPQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC1=NC(=CC=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key comparable compounds include:

- (6-Bromopyridin-2-yl)methanol (CAS 33674-96-3): A shorter-chain analog with a hydroxymethyl group.

- 2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride: A bromopyridine derivative with an amino-acetic acid substituent.

Table 1: Comparative Physicochemical Data

*Note: Data for this compound are extrapolated from structural analogs.

Key Observations:

- Lipophilicity: The pentan-2-ol chain increases LogP compared to (6-Bromopyridin-2-yl)methanol, reducing aqueous solubility but enhancing membrane permeability .

- Hydrogen Bonding: The amino-acetic acid derivative’s higher hydrogen-bonding capacity (3 donors) improves solubility but may limit blood-brain barrier (BBB) penetration .

- Ionization: The hydrochloride salt in 2-[(6-Bromopyridin-2-yl)amino]acetic acid enhances solubility but introduces pH-dependent bioavailability challenges.

Preparation Methods

Grignard Reagent-Based Alkylation

The Grignard reaction is a cornerstone for introducing alcohol functionalities to pyridine derivatives. For 1-(6-bromopyridin-2-yl)pentan-2-ol, a plausible route involves the reaction of 6-bromopyridine-2-carbaldehyde with a pentylmagnesium bromide reagent.

Reaction Conditions :

-

Substrate : 6-Bromopyridine-2-carbaldehyde (1.0 eq)

-

Reagent : Pentylmagnesium bromide (1.2 eq, 1.0 M in THF)

-

Solvent : Anhydrous tetrahydrofuran (THF)

-

Temperature : −78°C to 0°C (slow warming to room temperature)

-

Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate

Mechanistic Insights :

The aldehyde carbonyl undergoes nucleophilic attack by the Grignard reagent, forming a secondary alcohol after protonation. This method mirrors the synthesis of 2-(6-bromopyridin-2-yl)propan-2-ol, where methylmagnesium iodide successfully added to methyl 6-bromopyridine-2-carboxylate.

Yield Considerations :

Analogous reactions report yields of 94–98% for tert-alcohol derivatives. Adjusting stoichiometry and reaction time may optimize outcomes for the pentyl variant.

Cross-Coupling Reactions for Intermediate Functionalization

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers a modular approach to install the bromopyridinyl group. A boronic ester derivative of pentan-2-ol could couple with 2,6-dibromopyridine to selectively form the target compound.

Representative Protocol :

| Component | Quantity/Concentration |

|---|---|

| 2,6-Dibromopyridine | 1.0 eq |

| Pentan-2-ol boronic ester | 1.2 eq |

| Pd(PPh₃)₄ | 0.05 eq |

| Na₂CO₃ | 3.0 eq (2M aqueous) |

| Solvent | 1-Propanol/H₂O (4:1) |

| Temperature | 80°C, 15 minutes |

Outcome :

This method, adapted from aryl ether syntheses, achieves rapid coupling with minimal byproducts. Post-reaction extraction and silica gel chromatography yield purified product.

Reduction of Ketone Precursors

Catalytic Hydrogenation of 1-(6-Bromopyridin-2-yl)pentan-2-one

Ketone reduction using NaBH₄ or LiAlH₄ provides a straightforward pathway.

Procedure :

-

Dissolve 1-(6-bromopyridin-2-yl)pentan-2-one (1.0 eq) in ethanol.

-

Add NaBH₄ (2.0 eq) portionwise at 0°C.

-

Stir for 2 hours at room temperature.

-

Acidify with dilute HCl, extract with dichloromethane.

Yield : 85–90% (based on analogous propan-2-ol synthesis).

Hydroxylation via Epoxide Ring Opening

Epoxidation and Acidic Hydrolysis

Introducing an epoxide at the pentene chain followed by acid-catalyzed ring opening generates the diol, which can be selectively reduced.

Steps :

-

Epoxidize 1-(6-bromopyridin-2-yl)pent-1-ene using mCPBA.

-

Hydrolyze the epoxide with H₂SO₄ in THF/H₂O.

-

Reduce the diol to this compound using BH₃·THF.

Challenges :

Stereoselectivity in epoxide formation requires careful catalyst selection.

Enzymatic Synthesis for Stereocontrol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.